![molecular formula C11H13Cl2N B2807823 4-(2,3-Dichlorophenyl)piperidine CAS No. 187835-01-4](/img/structure/B2807823.png)
4-(2,3-Dichlorophenyl)piperidine
Overview
Description
4-(2,3-Dichlorophenyl)piperidine, commonly known as 2,3-DCPP, is a chemical compound that belongs to the class of piperidine derivatives. It is widely used in scientific research for its unique properties and potential applications.
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Biologically Active Compounds : A study detailed the synthesis and characterization of new biologically active pyrrolo[2,3-b]pyridine scaffolds using 4-(2,3-Dichlorophenyl)piperidine as a reactant, resulting in compounds with potential biological activity (Sroor, 2019).
Medical and Pharmacological Research
Development of Gastric Antisecretory Agents : Research on 4-(Diphenylmethyl)-1-[(imino)methyl]piperidines, which share structural similarities with 4-(2,3-Dichlorophenyl)piperidine, led to the discovery of a nonanticholinergic gastric antisecretory drug for peptic ulcer disease treatment (Scott et al., 1983).
Antagonists of Human Dopamine Receptors : A study investigated 4-heterocyclylpiperidines as selective high-affinity ligands at the human dopamine D4 receptor, which is structurally related to 4-(2,3-Dichlorophenyl)piperidine, revealing their potential as nanomolar antagonists with high selectivity (Rowley et al., 1997).
Material Science and Chemistry
Antioxidant Properties : A study on 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one, a compound related to 4-(2,3-Dichlorophenyl)piperidine, explored its synthesis and antioxidant potency, demonstrating significant antioxidant efficacy (Dineshkumar & Parthiban, 2022).
Structural Studies : Research on the molecular structure of 4-carboxypiperidinium chloride, a derivative of piperidine, provided insights into its crystal structure, which is relevant for understanding the structural properties of related compounds (Szafran et al., 2007).
Corrosion Inhibition : Piperidine derivatives, closely related to 4-(2,3-Dichlorophenyl)piperidine, have been studied for their effectiveness as corrosion inhibitors for copper in acidic environments, demonstrating significant inhibition efficiency (Sankarapapavinasam et al., 1991).
Nonlinear Optical Properties : Research focused on the structure–nonlinear optical performance relationship of piperidine compounds, highlighting their role in fiber optic communications and optical signal processing (Tamer, 2016).
properties
IUPAC Name |
4-(2,3-dichlorophenyl)piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2N/c12-10-3-1-2-9(11(10)13)8-4-6-14-7-5-8/h1-3,8,14H,4-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YODQESWJUQGRPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=C(C(=CC=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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